3-Fluoro-3-nitrooxetane

概要

説明

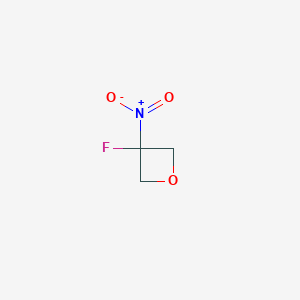

3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3. It is characterized by the presence of a fluorine atom and a nitro group attached to a four-membered oxetane ring.

準備方法

Synthetic Routes and Reaction Conditions

3-Fluoro-3-nitrooxetane can be synthesized through several methods. One common method involves reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of 1,5-Diazabicyclo[5.4.0]undec-5-ene in dichloromethane, which yields this compound with a yield of 61.4% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps to ensure the final product meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

3-Fluoro-3-nitrooxetane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like peroxy acids for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various fluorinated and nitro-substituted compounds, which can be further utilized in different chemical processes and applications.

科学的研究の応用

Synthesis and Polymerization

Synthesis : The synthesis of 3-fluoro-3-nitrooxetane involves the base-catalyzed ring closure of specific precursors, such as the monotriflate of 2-fluoro-2-nitro-1,3-propanediol. This method has been reported to yield the compound effectively, although alternative methods for non-fluorinated analogs have also been explored due to the unique properties imparted by fluorine .

Polymerization : this compound is known to polymerize readily, leading to the formation of poly(this compound), which exhibits desirable properties for use in energetic materials. The polymerization can be initiated using various catalysts and conditions, resulting in polymers with applications in propellants and explosives .

Energetic Materials

The primary application of this compound lies in its use as a precursor for energetic materials. The compound's nitro group contributes to its high energy content, making it suitable for incorporation into solid propellant formulations. Recent studies have focused on developing binders that incorporate this compound to enhance the performance of solid propellants .

- Energetic Binders : Research has demonstrated that poly(this compound) can be used as a binder in polyurethane-based solid propellants. The incorporation of this polymer enhances the overall energy output and stability of the propellant formulations. Studies indicate that these binders provide improved performance metrics compared to traditional binders .

- Polymer Characterization : Detailed characterization studies have been conducted on poly(this compound), revealing insights into its thermal properties and mechanical strength. These properties are critical for applications in military and aerospace sectors where reliability and performance are paramount .

Biological Applications

While primarily recognized for its energetic applications, there is emerging interest in exploring the biological activities of nitrogen-containing heterocycles like this compound. Recent research highlights potential antibacterial and antifungal properties attributed to similar nitrogen-containing compounds, suggesting avenues for future exploration in medicinal chemistry .

作用機序

The mechanism of action of 3-fluoro-3-nitrooxetane involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which can stabilize or destabilize certain intermediates during chemical reactions.

類似化合物との比較

Similar Compounds

3-Nitrooxetane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

3,3-Dinitrooxetane: Contains an additional nitro group, which significantly alters its chemical properties and reactivity.

3-Aminooxetane: The nitro group is replaced with an amino group, leading to different reactivity and applications.

Uniqueness

3-Fluoro-3-nitrooxetane is unique due to the presence of both a fluorine atom and a nitro group on the oxetane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various scientific and industrial applications.

生物活性

3-Fluoro-3-nitrooxetane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a four-membered oxetane ring with a fluorine and a nitro group attached to the third carbon. This configuration contributes to its reactivity and potential applications in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the nitro group via nitration reactions and the fluorine atom through halogenation processes. Various synthetic routes have been explored, focusing on optimizing yield and selectivity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antiviral Activity : Compounds with oxetane structures have shown promise as antiviral agents. The presence of the nitro group may enhance interactions with viral proteins, potentially inhibiting replication processes.

- Antimicrobial Properties : Studies suggest that oxetanes can exhibit antimicrobial activity, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Antiviral Studies : In vitro studies demonstrated that derivatives of this compound exhibited inhibitory effects against various viruses, including influenza and HIV. The mechanism appears to involve interference with viral entry or replication .

- Antimicrobial Testing : A series of tests conducted on bacterial strains revealed that this compound derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assays : Cell viability assays indicated that this compound could reduce cell proliferation in specific cancer cell lines, suggesting potential applications in cancer therapy .

Data Tables

The following table summarizes the biological activities observed for this compound and its derivatives:

特性

IUPAC Name |

3-fluoro-3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHGYABOZIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506788 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-44-9 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route to obtain 3-fluoro-3-nitrooxetane, and what challenges does it present?

A1: The synthesis of this compound is described in the paper "Reactions of 2-fluoro-2-nitro-1,3-propanediol. Trifluoromethanesulfonates and this compound" []. While the paper doesn't delve into specific challenges, it highlights the use of 2-fluoro-3-hydroxy-2-nitro-1-propyl triflate reacting with pyridine to produce the final product. The use of triflates and pyridine suggests the reaction might require anhydrous conditions and careful handling due to their reactivity. Further research would be needed to explore potential challenges like yield optimization, byproduct formation, and safety considerations associated with using these reagents.

Q2: What are the potential applications of this compound based on its chemical structure?

A2: The paper "High Energy Halogen Chemistry" [] explores the broader context of incorporating fluoro and nitro groups into organosilanes and polysiloxanes. Although it doesn't directly address this compound's applications, the presence of both fluorine and a nitro group on a strained four-membered oxetane ring suggests potential use in energetic materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。